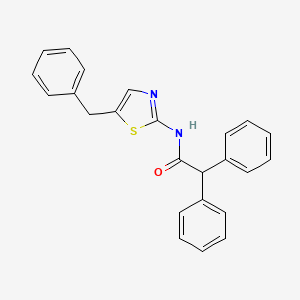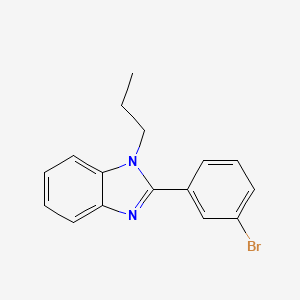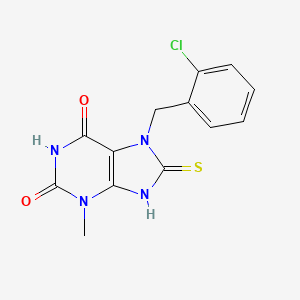![molecular formula C19H19N3O3 B5845762 N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B5845762.png)
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide, also known as Dabrafenib, is an orally active inhibitor of the BRAF protein kinase. It is a member of the pyrido[2,3-d]pyrimidine class of compounds and is used in the treatment of melanoma, a type of skin cancer.
Mechanism of Action
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide inhibits the activity of the BRAF protein kinase, which is a key component of the MAPK signaling pathway. This pathway is involved in the regulation of cell growth and division, and is frequently dysregulated in cancer. By inhibiting the activity of BRAF, N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide blocks the downstream activation of the MAPK pathway, leading to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of ERK, a downstream target of the MAPK pathway, in melanoma cells. N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in melanoma cells.
Advantages and Limitations for Lab Experiments
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BRAF, making it a useful tool for studying the MAPK pathway and its role in cancer. However, N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has some limitations as well. It has a short half-life in vivo, which can make it difficult to achieve and maintain therapeutic levels in animal models. Additionally, N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to induce paradoxical activation of the MAPK pathway in cells that do not harbor the BRAF V600E mutation, which can complicate its use in some experimental settings.
Future Directions
There are several future directions for research on N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, in order to overcome resistance to single-agent therapy. Another area of interest is the investigation of N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide's potential use in other cancers that harbor the BRAF mutation, such as thyroid cancer. Finally, there is ongoing research into the development of more potent and selective BRAF inhibitors that may have improved therapeutic efficacy.
Synthesis Methods
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is synthesized by reacting 2-amino-4-(4-chloro-phenylamino)-pyridine-3-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl)-benzoic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to obtain N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been extensively studied for its therapeutic potential in the treatment of melanoma. It has been shown to be effective in inhibiting the growth of melanoma cells that harbor the BRAF V600E mutation, which is present in approximately 50% of melanoma cases. N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is also being investigated for its potential use in other cancers that harbor the BRAF mutation, such as thyroid cancer.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21(2)15-8-6-14(7-9-15)20-19(25)13-4-3-5-16(12-13)22-17(23)10-11-18(22)24/h3-9,12H,10-11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEXAXXRRLPMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5845686.png)
![methyl 4-[1,3-bis(benzoylamino)-11-(hydroxyimino)-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B5845695.png)
![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5845699.png)
![1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5845702.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5845710.png)

![4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide](/img/structure/B5845715.png)
![N-allyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5845726.png)

![2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5845742.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5845780.png)
![N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide](/img/structure/B5845783.png)